molecular formula C20H18ClN3O3 B4623173 1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4623173
M. Wt: 383.8 g/mol
InChI Key: LEEHWKOCBIRMNI-LFIBNONCSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves regiospecific cyclocondensation reactions, showcasing the complexity and specificity required in the chemical synthesis process. For example, Quiroga et al. (2001) detailed the synthesis of benzo[h]pyrimido[4,5-b]quinolines via a specific cyclocondensation reaction, underlining the methodological precision needed for such chemical syntheses (Quiroga et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds, as analyzed through various spectroscopic methods, including NMR and X-ray crystallography, reveals detailed information on the arrangement and conformation of molecules. For instance, Zhou et al. (2007) provided insights into the molecular structure of a pyrido[2,3-d]pyrimidine derivative, indicating the importance of structural analysis in understanding the compound's properties (Zhou et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving pyrimidinetrione derivatives are complex and can lead to a variety of products, depending on the reactants and conditions employed. The work by Stanovnik et al. (2002) on the reactivity of a related butenone highlights the variety of products that can be synthesized from pyrimidinetrione derivatives under different reaction conditions (Stanovnik et al., 2002).

Scientific Research Applications

Spectral Studies and Electronic Properties

  • H-Aggregate Formation and Spectral Properties : D-π-A molecules, including a derivative of pyrimidinetrione, show unique spectral properties with peaks due to H-aggregate formation and blue-shifts in absorption spectra. These properties are significant in the study of molecular interactions and electronic transitions (Chen et al., 2001).

Chemical Synthesis and Reactions

  • Conjugate Addition Reactions : Pyrimidinetrione derivatives undergo base-induced transformations and Michael addition, demonstrating their reactivity and potential in synthetic chemistry (Abdelghani, 2001).
  • Synthesis of Novel Compounds : The compound is used in the synthesis of various heterocycles, including pyrazolo[1,5-a]pyrimidine and triazine derivatives, highlighting its versatility in creating new molecular structures (Abdel‐Aziz et al., 2008).

Electronic and Optical Applications

  • Proton Sponge Analogues : Derivatives show high basicity and unique electronic properties, useful in understanding nitrogen organic bases and their applications in electronics (Pozharskii et al., 2016).

Pharmaceutical and Biological Applications

  • Cardiotonic Activity : Pyrimidine derivatives exhibit positive inotropic effects, suggesting potential applications in cardiotonic drugs (Dorigo et al., 1996).

Materials Science

  • Synthesis of Polyimides : Pyridine-containing polyimides synthesized from pyridine-bridged dianhydrides, including pyrimidine derivatives, are used in creating materials with good thermal stability and mechanical properties (Wang et al., 2006).

Novel Synthesis Methods

  • Novel Synthesis Techniques : Pyrimidine derivatives are synthesized through various innovative methods, demonstrating their significance in advancing synthetic methodologies (Prajapati & Thakur, 2005).

Nonlinear Optical Properties

  • Nonlinear Optical Exploration : Thiopyrimidine derivatives, related to pyrimidinetrione, show significant nonlinear optical properties, useful in optoelectronics and high-tech applications (Hussain et al., 2020).

properties

IUPAC Name

(5E)-1-[(2-chlorophenyl)methyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-23(2)15-9-7-13(8-10-15)11-16-18(25)22-20(27)24(19(16)26)12-14-5-3-4-6-17(14)21/h3-11H,12H2,1-2H3,(H,22,25,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEHWKOCBIRMNI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-[(2-chlorophenyl)methyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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